5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and furan moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity, making it a valuable structure in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The furan ring can be introduced through various functionalization reactions, such as oxidative coupling or tandem reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketones.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and metal-free oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, diketones, and various functionalized derivatives .
Scientific Research Applications
5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure with similar biological activity.
5-Methylfuran: Shares the furan ring but lacks the imidazo[1,2-a]pyridine scaffold.
2-Aminopyridine: A precursor in the synthesis of imidazo[1,2-a]pyridines.
Uniqueness
5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the imidazo[1,2-a]pyridine and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H12N2O/c1-9-4-3-5-13-14-11(8-15(9)13)12-7-6-10(2)16-12/h3-8H,1-2H3 |
InChI Key |
RDDRHSSUDRYNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(O3)C |
Origin of Product |
United States |
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